molecular formula C21H22FN3O B5134355 N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine

Cat. No. B5134355
M. Wt: 351.4 g/mol
InChI Key: UMVQMVJTFVIUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine, also known as FMPI, is a synthetic compound that has recently gained attention in scientific research. It belongs to the class of indole-based compounds and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine is still not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of diseases. For example, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and physiological effects:
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to have several biochemical and physiological effects in various studies. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine. One area of interest is the development of more potent and selective analogs of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine for drug development. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine, which could provide insights into the development of new therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine in human clinical trials.
In conclusion, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for drug development.

Synthesis Methods

N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 1-methyl-1H-indole-2-carboxylic acid, followed by the formation of an amide bond using piperidine and N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties, making it a promising candidate for drug development.

properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-24-19-7-3-2-5-15(19)13-20(24)21(26)25-12-4-6-18(14-25)23-17-10-8-16(22)9-11-17/h2-3,5,7-11,13,18,23H,4,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVQMVJTFVIUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCCC(C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.